2-Methoxyethyl (hydroxymethyl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methoxyethyl (hydroxymethyl)carbamate is a chemical compound with the molecular formula C5H11NO4 and a molecular weight of 149.15 g/mol. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methoxyethyl (hydroxymethyl)carbamate typically involves the reaction of carbamic acid derivatives with hydroxymethyl and 2-methoxyethyl groups. The specific reaction conditions, such as temperature, pressure, and catalysts, can vary depending on the desired yield and purity of the product .
Industrial Production Methods: Industrial production methods for this compound often involve large-scale chemical reactions in controlled environments. These methods may include the use of specialized equipment and techniques to ensure the consistent quality and quantity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: 2-Methoxyethyl (hydroxymethyl)carbamate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s properties and enhancing its applications .
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as solvent choice, temperature, and pH, play a crucial role in determining the reaction’s outcome .
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can result in the formation of new functional groups on the compound .
Wissenschaftliche Forschungsanwendungen
2-Methoxyethyl (hydroxymethyl)carbamate has a wide range of scientific research applications. In chemistry, it is used as a reagent for various organic synthesis reactions. In biology, it serves as a building block for the synthesis of biologically active molecules. In medicine, it is explored for its potential therapeutic properties. Additionally, in the industry, it is utilized in the production of various chemical products.
Wirkmechanismus
The mechanism of action of 2-Methoxyethyl (hydroxymethyl)carbamate involves its interaction with specific molecular targets and pathways. These interactions can lead to various biochemical and physiological effects, depending on the compound’s application. The detailed mechanism of action may vary based on the specific context in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds: Similar compounds to 2-Methoxyethyl (hydroxymethyl)carbamate include other carbamic acid derivatives and esters with different substituents. These compounds share similar chemical structures but may exhibit different properties and applications .
Uniqueness: The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for various specialized applications in scientific research and industry .
Eigenschaften
CAS-Nummer |
16672-66-5 |
---|---|
Molekularformel |
C5H11NO4 |
Molekulargewicht |
149.15 g/mol |
IUPAC-Name |
2-methoxyethyl N-(hydroxymethyl)carbamate |
InChI |
InChI=1S/C5H11NO4/c1-9-2-3-10-5(8)6-4-7/h7H,2-4H2,1H3,(H,6,8) |
InChI-Schlüssel |
JXVHGKLCTWBYLV-UHFFFAOYSA-N |
SMILES |
COCCOC(=O)NCO |
Kanonische SMILES |
COCCOC(=O)NCO |
Key on ui other cas no. |
16672-66-5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.